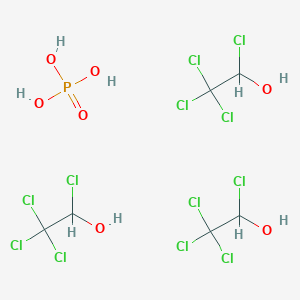
6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a phenyl group at the 3rd position of the benzothiadiazine ring. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a fluorinated aromatic aldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s fluorine atom and phenyl group play crucial roles in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzothiadiazine-1,1-dioxide: Studied for its anticancer and antidiabetic activities.
Uniqueness: 6-Fluoro-3-phenyl-1H-4,1,2-benzothiadiazine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The phenyl group also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
CAS No. |
62672-38-2 |
|---|---|
Molecular Formula |
C13H9FN2S |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-fluoro-3-phenyl-1H-4,1,2-benzothiadiazine |
InChI |
InChI=1S/C13H9FN2S/c14-10-6-7-11-12(8-10)17-13(16-15-11)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
HOASVIQIOQMPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane]](/img/structure/B14523844.png)

![2-[(Trifluoromethyl)sulfanyl]-1-(trimethylsilyl)-1H-pyrrole](/img/structure/B14523849.png)



![5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14523861.png)






